N-(3-Chloro-2-methylphenyl)-2-{[4-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phthalazinyl]sulfanyl}acetamide
Description
This compound features a phthalazine core substituted at the 1-position with a sulfanyl-linked acetamide group. The acetamide moiety is further connected to a 3-chloro-2-methylphenyl group, while the phthalazine ring is modified at the 4-position with a 3,5-dimethylpyrazole substituent.
Properties
Molecular Formula |
C22H20ClN5OS |
|---|---|
Molecular Weight |
437.9 g/mol |
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-[4-(3,5-dimethylpyrazol-1-yl)phthalazin-1-yl]sulfanylacetamide |
InChI |
InChI=1S/C22H20ClN5OS/c1-13-11-14(2)28(27-13)21-16-7-4-5-8-17(16)22(26-25-21)30-12-20(29)24-19-10-6-9-18(23)15(19)3/h4-11H,12H2,1-3H3,(H,24,29) |
InChI Key |
GDWLIMSRHYPMFR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C2=NN=C(C3=CC=CC=C32)SCC(=O)NC4=C(C(=CC=C4)Cl)C)C |
Origin of Product |
United States |
Preparation Methods
Preparation of the Phthalazinyl Intermediate
- The phthalazine core is commonly synthesized by the condensation of phthalic anhydride with hydrazine derivatives.
- Subsequent functionalization at the 4-position introduces the 3,5-dimethylpyrazol-1-yl substituent, often via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions.
- This step requires careful control of reaction conditions to preserve the integrity of the heterocyclic system and to achieve selective substitution.
Synthesis of the Sulfanyl Acetamide Linkage
- The sulfanyl (thioether) linkage is introduced by reacting the phthalazinyl intermediate bearing a suitable leaving group (e.g., halide) with a thiol or thiolate derivative of 2-chloroacetamide.
- Alternatively, the thiol group can be introduced first, followed by acetamide formation through amide coupling with 3-chloro-2-methylaniline.
- Coupling agents such as carbodiimides (e.g., EDC, DCC) or other peptide coupling reagents facilitate the formation of the amide bond.
- Catalysts or bases (e.g., triethylamine) are used to promote nucleophilic substitution and amide bond formation.
Final Assembly and Purification
- The final compound is purified by chromatographic techniques (e.g., column chromatography, preparative HPLC) to achieve high purity.
- Crystallization or recrystallization may be employed to obtain the compound in a solid, stable form suitable for characterization and further use.
Detailed Reaction Conditions and Reagents
| Step | Reaction Type | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Phthalazine formation | Phthalic anhydride + hydrazine hydrate, reflux in ethanol or acetic acid | Yields phthalazin-1(2H)-one intermediate |
| 2 | Pyrazolyl substitution | 3,5-dimethyl-1H-pyrazole, Pd-catalyst (e.g., Pd(PPh3)4), base (K2CO3), DMF solvent, 80-100°C | Cross-coupling to install pyrazolyl group at 4-position |
| 3 | Sulfanyl linkage formation | Phthalazinyl halide + thiol derivative of 2-chloroacetamide, base (NaH or K2CO3), DMF or DMSO, 50-80°C | Nucleophilic substitution to form thioether bond |
| 4 | Amide coupling | 3-chloro-2-methylaniline + chloroacetyl intermediate, coupling agent (EDC, DCC), base (triethylamine), dichloromethane or DMF, room temp to 40°C | Formation of acetamide bond |
| 5 | Purification | Column chromatography (silica gel), recrystallization from suitable solvents (e.g., ethanol) | Ensures compound purity and isolation |
Research Findings and Optimization Notes
- Yield Optimization: Reaction yields are improved by optimizing solvent polarity, temperature, and stoichiometry of reagents. For example, polar aprotic solvents like DMF or DMSO enhance nucleophilic substitution efficiency in sulfanyl bond formation.
- Catalyst Selection: Palladium catalysts with phosphine ligands are preferred for pyrazolyl substitution due to their high activity and selectivity.
- Reaction Monitoring: TLC and HPLC are used to monitor reaction progress, ensuring complete conversion before proceeding to subsequent steps.
- Purity Assessment: NMR spectroscopy, mass spectrometry, and elemental analysis confirm the structure and purity of the final compound.
- Scalability: The synthetic route is amenable to scale-up with modifications such as continuous flow reactors to improve reproducibility and safety in industrial settings.
Comparative Table of Preparation Steps
| Preparation Stage | Key Reaction | Typical Reagents | Conditions | Outcome |
|---|---|---|---|---|
| Phthalazine synthesis | Cyclocondensation | Phthalic anhydride, hydrazine hydrate | Reflux, ethanol/acetic acid | Phthalazin-1(2H)-one intermediate |
| Pyrazolyl substitution | Pd-catalyzed cross-coupling | 3,5-dimethyl-1H-pyrazole, Pd catalyst, base | 80-100°C, DMF | 4-(3,5-dimethylpyrazol-1-yl)phthalazine |
| Sulfanyl linkage formation | Nucleophilic substitution | Phthalazinyl halide, thiol derivative, base | 50-80°C, DMF/DMSO | Phthalazinyl sulfanyl acetamide intermediate |
| Amide bond formation | Amide coupling | 3-chloro-2-methylaniline, coupling agent, base | RT-40°C, DCM/DMF | Final acetamide compound |
| Purification | Chromatography, recrystallization | Silica gel, ethanol | Ambient conditions | Pure target compound |
Chemical Reactions Analysis
Types of Reactions
N-(3-Chloro-2-methylphenyl)-2-{[4-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phthalazinyl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
In biological research, the compound may be studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. Its interactions with biological macromolecules can provide insights into its mechanism of action.
Medicine
In medicinal chemistry, N-(3-Chloro-2-methylphenyl)-2-{[4-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phthalazinyl]sulfanyl}acetamide may be investigated as a potential drug candidate. Its structural features could be optimized to enhance its pharmacological properties.
Industry
In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(3-Chloro-2-methylphenyl)-2-{[4-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phthalazinyl]sulfanyl}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes such as signal transduction, gene expression, or metabolic activity.
Comparison with Similar Compounds
Structural and Functional Analogues
a. N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide ()
- Core Structure : Acetamide backbone with a sulfonyl group and a nitro-substituted phenyl ring.
- Key Differences: The target compound uses a sulfanyl (-S-) linker, whereas this analogue employs a sulfonyl (-SO₂-) group. The phenyl substituent in the target compound is 3-chloro-2-methylphenyl, compared to 4-chloro-2-nitrophenyl here. The nitro group increases electron deficiency, which may reduce metabolic stability compared to the methyl group.
- Synthesis : Both compounds utilize acetylation steps, but the target compound’s phthalazine-pyrazole system likely requires multi-step heterocyclic synthesis, contrasting with the straightforward sulfonylation in .
b. 3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(substituted-phenyl)propanamides ()
- Core Structure : Propanamide backbone with a sulfanyl-linked oxadiazole-thiazole hybrid.
- Key Differences :
- Chain Length : The target compound’s acetamide (C2 chain) vs. propanamide (C3 chain) may influence conformational flexibility and target binding.
- Heterocycles : Phthalazine-pyrazole in the target compound vs. oxadiazole-thiazole in this analogue. Phthalazine’s larger aromatic system could enhance π-π stacking interactions, while oxadiazole’s electron-deficient nature might improve solubility .
c. 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde ()
- Core Structure : Pyrazole ring with sulfanyl-linked chlorophenyl and trifluoromethyl groups.
- Key Differences :
- The target compound’s phthalazine ring provides a planar, rigid structure absent in this pyrazole derivative.
- Substituents : The trifluoromethyl group in ’s compound enhances lipophilicity and metabolic resistance, whereas the target’s dimethylpyrazole may prioritize steric effects over electronic modulation .
Hydrogen Bonding and Crystallography
- The target compound’s sulfanyl and acetamide groups likely participate in C–H⋯O/N interactions, similar to the centrosymmetric hydrogen bonds observed in N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide ().
- The phthalazine ring’s rigidity may promote ordered crystal packing, contrasting with the more flexible propanamide derivatives in . Graph set analysis () could elucidate recurring motifs, such as chains or rings formed by hydrogen bonds .
Biological Activity
N-(3-Chloro-2-methylphenyl)-2-{[4-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phthalazinyl]sulfanyl}acetamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound possesses the following molecular characteristics:
- Molecular Formula : C22H20ClN5OS
- Molar Mass : Approximately 437.95 g/mol
- Structural Features :
- Chloro-substituted phenyl ring
- Dimethylpyrazolyl group
- Phthalazinylsulfanyl moiety
These structural components may influence its interaction with biological targets, potentially leading to various therapeutic applications.
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes and receptors. These interactions may modulate pathways related to signal transduction and gene expression, contributing to its pharmacological effects.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit anticancer properties. For instance, studies have shown that analogs can induce apoptosis in cancer cell lines by disrupting mitochondrial function and activating caspase pathways.
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. In vitro studies have indicated that related compounds exhibit significant antibacterial effects against various strains, including resistant bacteria.
Anti-inflammatory Effects
Some derivatives of this compound have been reported to possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines and mediators.
Case Studies
- Anticancer Study : A study involving a series of pyrazole derivatives demonstrated that modifications in the phenyl ring significantly influenced cytotoxicity against breast cancer cells. The presence of the chloro group was found to enhance the compound's potency (Source: AK Scientific).
- Antimicrobial Activity : In a comparative study of several sulfanyl-containing compounds, this compound exhibited notable antibacterial activity against E. coli and S. aureus, suggesting its potential as a lead compound for antibiotic development (Source: PubChem).
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C22H20ClN5OS |
| Molar Mass | 437.95 g/mol |
| Anticancer Activity | Induces apoptosis |
| Antimicrobial Activity | Effective against E. coli and S. aureus |
| Anti-inflammatory Effects | Inhibits pro-inflammatory cytokines |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
